molecular formula C₁₂H₁₅IN₆O₄ B1139694 2-Iodo-5'-ethylcarboxamido Adenosine CAS No. 141018-29-3

2-Iodo-5'-ethylcarboxamido Adenosine

Cat. No.: B1139694
CAS No.: 141018-29-3
M. Wt: 434.19
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Description

2-Iodo-5’-ethylcarboxamido Adenosine: is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The compound has a molecular formula of C13H17IN6O5 and a molecular weight of 464.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5’-ethylcarboxamido Adenosine typically involves the iodination of adenosine derivatives followed by the introduction of the ethylcarboxamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethylcarboxamido group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 2-Iodo-5’-ethylcarboxamido Adenosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5’-ethylcarboxamido Adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adenosine analogs .

Scientific Research Applications

2-Iodo-5’-ethylcarboxamido Adenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

    5’-N-Ethylcarboxamido Adenosine: Another adenosine receptor agonist with similar properties but lacking the iodine atom.

    2-Chloro-5’-ethylcarboxamido Adenosine: Similar structure with a chlorine atom instead of iodine.

    2-Bromo-5’-ethylcarboxamido Adenosine: Similar structure with a bromine atom instead of iodine.

Uniqueness: 2-Iodo-5’-ethylcarboxamido Adenosine is unique due to the presence of the iodine atom, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

141018-29-3

Molecular Formula

C₁₂H₁₅IN₆O₄

Molecular Weight

434.19

Synonyms

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA

Origin of Product

United States

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